molecular formula C22H14N2O9 B10884320 4-Acetylbenzene-1,3-diyl bis(4-nitrobenzoate)

4-Acetylbenzene-1,3-diyl bis(4-nitrobenzoate)

Cat. No.: B10884320
M. Wt: 450.4 g/mol
InChI Key: LGMPVXVPAVUTSS-UHFFFAOYSA-N
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Description

4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including acetyl, nitro, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach is as follows:

    Nitration: The nitration of benzene derivatives to introduce nitro groups using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The formation of ester bonds by reacting the hydroxyl groups with benzoic acid derivatives in the presence of a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Substitution: The acetyl group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.

    Biological Studies: Used in studies to understand the interactions of nitro and acetyl groups with biological molecules.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect biological pathways and molecular functions, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE
  • 4-{4-[(3-NITROBENZOYL)OXY]PHENOXY}PHENYL 3-NITROBENZOATE
  • 4-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE

Properties

Molecular Formula

C22H14N2O9

Molecular Weight

450.4 g/mol

IUPAC Name

[4-acetyl-3-(4-nitrobenzoyl)oxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H14N2O9/c1-13(25)19-11-10-18(32-21(26)14-2-6-16(7-3-14)23(28)29)12-20(19)33-22(27)15-4-8-17(9-5-15)24(30)31/h2-12H,1H3

InChI Key

LGMPVXVPAVUTSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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